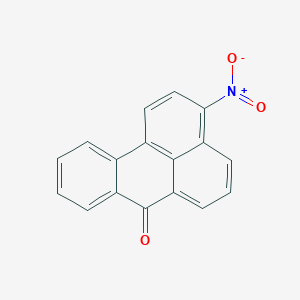
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione is a quinone derivative with a unique structure that includes a hydroxy group and a dimethylhexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione typically involves the oxidation of corresponding hydroquinone derivatives. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction conditions often require acidic or basic environments to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in aprotic solvents.
Substitution: Alkyl halides, acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: Various substituted quinone derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological redox reactions and as a model compound for understanding quinone behavior in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. It can act as an electron acceptor in oxidation-reduction processes, interacting with various molecular targets and pathways. The hydroxy group and the quinone moiety play crucial roles in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
p-Benzoquinone: Lacks the hydroxy and dimethylhexyl groups, making it less complex.
2,5-Dimethyl-p-benzoquinone: Similar structure but lacks the hydroxy group.
3-Hydroxy-p-benzoquinone: Similar structure but lacks the dimethylhexyl group.
Uniqueness
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the hydroxy group and the dimethylhexyl side chain
Propiedades
Número CAS |
17194-57-9 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
Clave InChI |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
SMILES canónico |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
Sinónimos |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)











